1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of 1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminoethyl group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with 2-(diethylamino)ethylamine.
Esterification: The final step involves the esterification of the carboxylate group with 1-methylethyl alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate include other thienopyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
propan-2-yl 4-[2-(diethylamino)ethylamino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-6-21(7-2)9-8-18-15-13-12(5)14(17(22)23-11(3)4)24-16(13)20-10-19-15/h10-11H,6-9H2,1-5H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGPNPHCGMTDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(SC2=NC=N1)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119873 | |
Record name | 1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914219-88-8 | |
Record name | 1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914219-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 4-[[2-(diethylamino)ethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.